molecular formula C14H7BrN2O B12628217 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide CAS No. 919293-11-1

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide

Cat. No.: B12628217
CAS No.: 919293-11-1
M. Wt: 299.12 g/mol
InChI Key: CPIXULVNZJVXDF-UHFFFAOYSA-N
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Description

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is a heterocyclic compound with a complex structure that includes bromine, nitrogen, and oxygen atoms. This compound is part of the isoquinoline family, known for its diverse applications in medicinal and synthetic organic chemistry. The molecular formula of this compound is C14H7BrN2O, and it has a molecular weight of 299.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of nanostructured catalysts. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthetic Methodologies

Palladium-Catalyzed Reactions
The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide can be achieved through palladium-catalyzed coupling reactions. These methods allow for the formation of complex structures with high efficiency and selectivity. For instance, the use of bis(triphenylphosphine)palladium(II) dichloride in conjunction with potassium carbonate has been reported to yield high-purity products under controlled conditions .

Microwave and Ultrasound-Assisted Synthesis
Recent advancements in synthetic techniques include microwave and ultrasound-assisted reactions, which have been shown to enhance yields and reduce reaction times significantly. This approach is particularly beneficial for synthesizing compounds like this compound, facilitating greener chemistry practices .

Applications in Materials Science

Optoelectronic Devices
The incorporation of benzo[h]isoquinoline derivatives into organic light-emitting diodes (OLEDs) has garnered attention due to their favorable electronic properties. These compounds can exhibit strong photoluminescence and charge transport capabilities, making them suitable candidates for next-generation optoelectronic applications .

Case Studies

  • Anticancer Activity Evaluation
    • A study investigated the anticancer effects of various benzo[c]quinoline derivatives, revealing that specific structural modifications could enhance biological activity. The findings suggest that similar modifications could be applied to this compound for improved efficacy against cancer cell lines .
  • Synthesis Optimization
    • Research focusing on optimizing synthesis methods for benzo[h]isoquinoline derivatives demonstrated that utilizing microwave-assisted techniques resulted in higher yields compared to traditional heating methods. This optimization is crucial for scaling up production while maintaining compound integrity .

Mechanism of Action

The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, nitrile group, and 2-oxide group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Biological Activity

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

Property Details
CAS Number 919293-11-1
Molecular Formula C14H8BrN3O
Molecular Weight 300.13 g/mol
IUPAC Name 9-bromo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile 2-oxide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances its reactivity, allowing for potential covalent bonding with nucleophilic sites in proteins, which may inhibit enzyme activity or alter protein functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity : Preliminary investigations indicate that the compound possesses antimicrobial properties against certain bacterial strains. Its efficacy varies depending on the concentration and specific strain tested .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7). The IC50 value was found to be approximately 15 µM, indicating promising anticancer activity .
  • Evaluation of Antimicrobial Properties : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

Research Applications

The unique properties of this compound make it a valuable compound for various research applications:

  • Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for further drug development studies.
  • Biochemical Research : The compound can serve as a tool for studying enzyme interactions and cellular signaling pathways due to its ability to modulate protein functions.

Properties

CAS No.

919293-11-1

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

9-bromo-2-oxidobenzo[h]isoquinolin-2-ium-6-carbonitrile

InChI

InChI=1S/C14H7BrN2O/c15-11-1-2-12-10(7-16)5-9-3-4-17(18)8-14(9)13(12)6-11/h1-6,8H

InChI Key

CPIXULVNZJVXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=C[N+](=CC3=C2C=C1Br)[O-])C#N

Origin of Product

United States

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